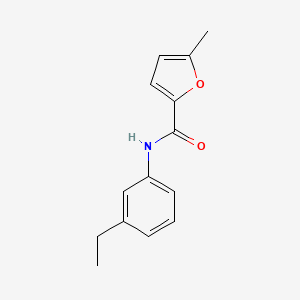

N-(3-ethylphenyl)-5-methylfuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethylphenyl)-5-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-11-5-4-6-12(9-11)15-14(16)13-8-7-10(2)17-13/h4-9H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUTXQQTSMTPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Ethylphenyl 5 Methylfuran 2 Carboxamide and Its Analogues

Retrosynthetic Analysis of the N-(3-ethylphenyl)-5-methylfuran-2-carboxamide Core Structure

A retrosynthetic analysis of this compound logically commences with the disconnection of the most labile and synthetically accessible bond. The central amide linkage is the most apparent point for this disconnection. This primary disconnection yields two key precursors: 5-methylfuran-2-carboxylic acid and 3-ethylaniline (B1664132). This approach simplifies the synthetic challenge into the preparation of these two precursor molecules and the subsequent formation of the amide bond between them. Further retrosynthetic analysis of the precursors reveals that 5-methylfuran-2-carboxylic acid can be conceptually derived from 5-hydroxymethyl-2-furancarboxylic acid through a reduction of the hydroxymethyl group. Similarly, 3-ethylaniline can be traced back to benzene (B151609) through a series of well-established aromatic substitution and functional group interconversion reactions.

Optimized Synthetic Routes to this compound

The practical synthesis of this compound hinges on the efficient preparation of its precursors and the effective coupling of these molecules to form the final product.

The synthesis of the two primary precursors, 5-methylfuran-2-carboxylic acid and 3-ethylaniline, can be achieved through various established methods.

Synthesis of 5-methylfuran-2-carboxylic acid: A common route to this precursor involves the selective hydrogenolysis of the more readily available 5-hydroxymethyl-2-furancarboxylic acid. This transformation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Purification of the resulting carboxylic acid is generally achieved by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield a product of high purity suitable for the subsequent amide coupling reaction.

Synthesis of 3-ethylaniline: The synthesis of 3-ethylaniline from benzene is a multi-step process that requires careful control of regioselectivity. A typical sequence begins with the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form acetophenone. Nitration of acetophenone, which is a meta-directing deactivator, using a mixture of nitric acid and sulfuric acid, selectively introduces a nitro group at the meta position, yielding 3-nitroacetophenone. The final step involves the simultaneous reduction of both the nitro group and the ketone to an amino group and an ethyl group, respectively. This can be achieved through catalytic hydrogenation over a palladium on carbon catalyst. Purification of 3-ethylaniline is commonly performed by vacuum distillation to separate it from any unreacted starting materials or byproducts.

The crucial step in the synthesis of this compound is the formation of the amide bond between 5-methylfuran-2-carboxylic acid and 3-ethylaniline. Several methods can be employed for this transformation, each with its own set of advantages and disadvantages.

One common approach involves the activation of the carboxylic acid. This can be achieved by converting 5-methylfuran-2-carboxylic acid into its more reactive acyl chloride derivative using reagents such as thionyl chloride or oxalyl chloride. The resulting 5-methylfuran-2-carbonyl chloride can then be reacted with 3-ethylaniline in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. researchgate.net

Alternatively, a variety of coupling reagents can be utilized to facilitate the direct amidation of the carboxylic acid with the amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are effective for this purpose. nih.gov Other modern coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) also offer high yields and mild reaction conditions. Optimization of this step typically involves screening different solvents, reaction temperatures, and stoichiometries of the coupling reagents to maximize the yield and purity of the final product. A comparison of common amide bond formation techniques is presented in the table below.

Interactive Data Table: Comparison of Amide Bond Formation Techniques

| Coupling Reagent/Method | Activating Agent | Additive | Typical Solvent | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acyl Chloride | Thionyl Chloride/Oxalyl Chloride | Base (e.g., Triethylamine) | Dichloromethane, THF | High reactivity, cost-effective | Harsh reagents, potential for side reactions |

| DCC | Dicyclohexylcarbodiimide | DMAP (catalytic) | Dichloromethane, DMF | Good yields, mild conditions | Dicyclohexylurea byproduct can be difficult to remove |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Hydroxybenzotriazole | Dichloromethane, DMF | Water-soluble byproduct, good for peptide synthesis | Costlier than DCC |

| HATU | N/A | Base (e.g., DIPEA) | DMF, NMP | High yields, fast reactions, low racemization | Expensive |

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. In the context of N-aryl furan-2-carboxamide synthesis, several green chemistry principles can be applied. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) which is derived from biomass, is a viable alternative to traditional chlorinated solvents. nih.gov Solvent-free reaction conditions, where the neat reactants are heated together, can also be explored to minimize solvent waste. Furthermore, the development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents is a key area of research in green chemistry. For instance, the use of boronic acid catalysts has been shown to promote direct amidation under milder conditions.

Parallel and Combinatorial Synthesis of this compound Libraries

To explore the structure-activity relationships (SAR) of this compound, the synthesis of a library of analogues is often necessary. Parallel and combinatorial synthesis techniques are powerful tools for the rapid generation of a large number of compounds. nih.govuniroma1.it

A common strategy for the parallel synthesis of a furan-2-carboxamide library would involve reacting a common precursor, such as 5-methylfuran-2-carbonyl chloride, with a diverse set of substituted anilines in a spatially separated array, such as a 96-well plate. This allows for the simultaneous synthesis of numerous analogues under similar reaction conditions. Purification of these libraries can be streamlined using techniques like solid-phase extraction (SPE) or high-throughput liquid chromatography-mass spectrometry (LC-MS).

The furan (B31954) ring itself offers opportunities for introducing structural diversity. Modifications to the furan core can have a significant impact on the biological activity of the resulting compounds. For instance, the introduction of different substituents at the 5-position of the furan ring can modulate the electronic properties and steric profile of the molecule. Structure-activity relationship studies of various N-phenyl aromatic amides have shown that the nature and position of substituents on the aromatic rings can significantly influence their biological activity. nih.govnih.gov For example, introducing electron-withdrawing or electron-donating groups, or varying the size and lipophilicity of the substituents on either the furan or the phenyl ring can lead to analogues with improved potency, selectivity, or pharmacokinetic properties. A systematic exploration of these modifications is a key aspect of the drug discovery process.

Design Principles for Structural Diversity within the Phenyl Moiety

Achieving structural diversity in the phenyl ring of furan-2-carboxamide analogues is crucial for exploring structure-activity relationships. The most direct approach is to utilize a variety of commercially available or synthetically prepared anilines during the initial amide coupling reaction. This allows for the introduction of a wide range of substituents at different positions on the phenyl ring.

Table 1: Strategies for Phenyl Moiety Diversification

| Strategy | Description | Example Reaction |

|---|---|---|

| Direct Amidation | Reaction of a furan-2-carbonyl chloride or activated carboxylic acid with a diverse library of substituted anilines. | 5-methylfuran-2-carbonyl chloride + (Substituted)aniline → N-(Substituted-phenyl)-5-methylfuran-2-carboxamide |

| Cross-Coupling | Post-synthesis modification of a halogenated phenyl ring via palladium-catalyzed reactions to introduce new C-C bonds. | N-(4-bromophenyl)furan-2-carboxamide + Arylboronic acid → N-(4-arylphenyl)furan-2-carboxamide |

Design Principles for Structural Diversity at the Carboxamide Linkage

Modification of the carboxamide linker itself offers another avenue for creating structural diversity. This involves moving beyond the simple N-aryl amide to incorporate more complex and functionalized linking units. A diversity-oriented synthesis approach can be employed where the core furan-2-carboxamide is attached to various linkers, which are then coupled to a terminal phenyl ring. nih.govnih.gov

This strategy involves the bioisosteric replacement of the amide bond with different chemical groups to explore new chemical space and modulate the compound's properties. nih.govresearchgate.net Examples of such linkers include N-acylcarbohydrazides, p-phenylenediamines, and 1,2,3-triazoles, each introducing distinct conformational and electronic features. nih.gov The synthesis for these more complex analogues involves a multi-step sequence, often starting with the coupling of furan-2-carboxylic acid to a bifunctional linker, followed by a second coupling step with a substituted aniline (B41778) or benzoic acid. nih.gov

Table 2: Examples of Carboxamide Linkage Modifications

| Linker Type | Synthetic Approach | Resulting Structure |

|---|---|---|

| N-acylcarbohydrazide | Activation of furan-2-carboxylic acid with CDI, reaction with t-butylcarbazate, deprotection, and final coupling with a benzoic acid. nih.gov | Furan-CO-NH-NH-CO-Phenyl |

| p-Phenylenediamine | Coupling of activated furan-2-carboxylic acid with 1,4-diaminobenzene, followed by reaction with an activated benzoic acid. nih.gov | Furan-CO-NH-C₆H₄-NH-CO-Phenyl |

| 1,2,3-Triazole | Multi-step synthesis involving the creation of a triazole ring as the central linker between the furan and phenyl moieties. nih.gov | Furan-CO-NH-CH₂-(Triazole)-CH₂-CO-NH-Phenyl |

Scale-Up Considerations for Laboratory to Pre-Industrial Synthesis

Transitioning the synthesis of this compound and its analogues from a laboratory setting to a pre-industrial scale requires careful consideration of several factors to ensure efficiency, safety, and economic viability.

Key considerations include:

Feedstock Availability and Cost: The starting materials, particularly derivatives of furfural (B47365) (like 5-methylfuran-2-carboxylic acid), are often derived from biomass. rsc.org The availability and cost-effectiveness of these bio-based feedstocks are critical for large-scale production.

Process Optimization: Reaction conditions must be optimized to maximize yield and minimize reaction times. This includes selecting cost-effective solvents and catalysts that are efficient and easily removed from the final product. For related furan derivatives, continuous flow synthesis has been explored as a sustainable and scalable alternative to batch processing. researchgate.net

Purification Methods: Laboratory-scale purification often relies on column chromatography, which is generally not feasible for large quantities. Developing scalable purification methods, such as crystallization or distillation, is essential for obtaining a high-purity product efficiently.

Safety and Environmental Impact: A thorough assessment of the hazards associated with all reagents and intermediates is necessary. The choice of solvents and reagents should favor those with lower toxicity and environmental impact, aligning with the principles of green chemistry.

By addressing these factors, a robust and scalable process can be developed for the pre-industrial synthesis of this class of compounds.

Structure Activity Relationship Sar Studies of N 3 Ethylphenyl 5 Methylfuran 2 Carboxamide and Its Derivatives

Elucidation of Key Pharmacophoric Features within the N-(3-ethylphenyl)-5-methylfuran-2-carboxamide Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, the key pharmacophoric features can be broken down into three main components:

The 5-Methylfuran Ring: The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a crucial structural anchor. orientjchem.org The oxygen atom can act as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking interactions with biological targets. mdpi.com The methyl group at the 5-position provides a hydrophobic contact point and can influence the electronic properties of the furan ring. orientjchem.org

The Carboxamide Linker (-CONH-): This amide group is a critical feature, providing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). rsc.org Its relative rigidity helps to orient the furan and phenyl rings in a specific, conformationally-defined manner, which is often crucial for receptor binding. nih.gov

The 3-Ethylphenyl Group: This substituted aromatic ring typically engages in hydrophobic and van der Waals interactions within a receptor's binding pocket. The position of the ethyl group at the meta-position (position 3) dictates the spatial arrangement and interaction profile of this part of the molecule. Altering the substituent or its position can significantly impact binding affinity and selectivity.

| Molecular Fragment | Pharmacophoric Feature | Potential Biological Interaction |

|---|---|---|

| 5-Methylfuran Ring | Aromatic Ring, Hydrogen Bond Acceptor (Oxygen), Hydrophobic Moiety (Methyl) | π-π Stacking, Hydrogen Bonding, Hydrophobic Interaction |

| Carboxamide Linker | Hydrogen Bond Donor (N-H), Hydrogen Bond Acceptor (C=O) | Directional Hydrogen Bonding |

| 3-Ethylphenyl Group | Hydrophobic/Aromatic Region | Hydrophobic Interaction, van der Waals Forces |

Impact of Substituent Electronic and Steric Properties on Biological Activity Profiles

The electronic and steric properties of substituents on both the furan and phenyl rings are pivotal in modulating the biological activity of furan-2-carboxamide derivatives.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic rings and the amide linker. For instance, studies on related furan-containing compounds have shown that electron-withdrawing groups, such as nitro groups, can enhance certain biological activities like antibacterial and anticancer effects. orientjchem.org In the case of this compound, the ethyl group is weakly electron-donating, which influences the electronic character of the phenyl ring.

Steric Effects: The size and shape of substituents (steric properties) play a critical role. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or decrease activity through steric hindrance, preventing the molecule from fitting correctly into the active site of a target protein. nih.gov In a study of furan-2-carboxamides, bulky alkyl chains were found to reduce biological activity in some series, suggesting a spatially constrained binding site. nih.gov The placement of the ethyl group at the meta-position on the phenyl ring is a key steric determinant for this class of compounds.

| Position | Substituent Type | Example | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|

| Meta (3) | Small, Electron-Withdrawing | -F, -Cl | Potentially Increased | Halogens can form specific interactions and alter electronics. nih.gov |

| Para (4) | Bulky, Hydrophobic | -tert-Butyl | Potentially Decreased | Potential for steric hindrance with the receptor. nih.gov |

| Ortho (2) | Any | -CH₃, -Cl | Likely Decreased | High potential to disrupt the optimal conformation of the molecule. |

| Meta (3) | Hydrogen Bond Donor/Acceptor | -OH, -OCH₃ | Variable | Depends on the presence of a corresponding polar pocket in the receptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. pharmatutor.org A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives. mdpi.com

The first step in QSAR modeling is to calculate numerical values, or "descriptors," that represent the physicochemical properties of the molecules. drugdesign.org These descriptors can be categorized based on their dimensionality. hufocw.org For a series of this compound analogues, relevant descriptors would likely include:

1D and 2D Descriptors: These are based on the chemical formula and 2D structure, including molecular weight, counts of hydrogen bond donors/acceptors, and topological indices that describe molecular branching and shape. pharmatutor.org

3D Descriptors: These are derived from the 3D conformation of the molecule and include steric parameters (e.g., molar volume, surface area) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies). hufocw.orgresearchgate.net

Physicochemical Descriptors: Properties like lipophilicity (logP) and polar surface area (PSA) are commonly used as they relate to a drug's ability to cross membranes and interact with targets. researchgate.net

| Descriptor Class | Descriptor Name | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Hydrophobicity | logP | Partitioning between oil and water |

| Topological | Wiener Index | Molecular branching and compactness |

| Quantum Chemical | Partial Atomic Charges | Distribution of electrons in the molecule |

A QSAR model is only useful if it is statistically robust and predictive. Validation is a critical process to ensure the model is not a result of chance correlation. wikipedia.org This involves several steps:

Internal Validation: This technique assesses the stability and robustness of the model using only the data from the training set (the compounds used to build the model). The most common method is cross-validation (e.g., leave-one-out or LOO), which generates a statistic called q². A q² value greater than 0.5 is generally considered an indicator of a robust model. mdpi.combasicmedicalkey.com

External Validation: This is the most stringent test of a model's predictive power. The model, built using the training set, is used to predict the activities of an independent "test set" of compounds that were not used in model development. basicmedicalkey.com The predictive ability is often measured by a parameter called R²_pred. nih.gov

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability (robustness). | > 0.5 |

| R²_pred (External Validation R²) | Measures the predictive ability for an external test set. | > 0.6 |

A statistically validated QSAR model can be a powerful tool for guiding the synthesis of new derivatives. nih.gov By inputting the calculated descriptors of a proposed new molecule into the QSAR equation, its biological activity can be predicted before committing resources to its synthesis.

However, a crucial aspect of using a QSAR model for prediction is understanding its Applicability Domain (AD) . mdpi.comtum.de The AD is the chemical space, defined by the descriptors of the training set compounds, within which the model can make reliable predictions. basicmedicalkey.com If a new compound is too dissimilar from those used to build the model (i.e., it falls outside the AD), its predicted activity is considered an extrapolation and is less reliable. tum.deresearchgate.net Therefore, for this compound derivatives, a QSAR model would be most effective at predicting the activity of analogues with similar core structures but varied substitutions on the phenyl and furan rings.

Preclinical Biological Evaluation of N 3 Ethylphenyl 5 Methylfuran 2 Carboxamide and Analogues

In Vitro Biological Screening Paradigms

In vitro studies are fundamental in preclinical research, providing initial insights into the biological effects of a compound at the cellular and molecular levels. For N-(3-ethylphenyl)-5-methylfuran-2-carboxamide and related furan-2-carboxamide derivatives, a range of assays have been employed to systematically assess their bioactivity.

Cellular assays are critical for determining the cytotoxic and cytostatic effects of novel compounds. Studies on furan-2-carboxamide derivatives have demonstrated their potential to inhibit the proliferation of various cancer cell lines. For instance, a series of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b] furan-3-carboxamides, which share the core furan-3-carboxamide (B1318973) structure, have shown high antiproliferative potency against a panel of wild-type and drug-resistant tumor cell lines. reactionbiology.com The most potent of these derivatives inhibited the proliferation of wild-type tumor cell lines at sub-micromolar concentrations. reactionbiology.com At low micromolar concentrations, selected derivatives induced apoptotic cell death, which was preceded by an arrest in the G2/M phase of the cell cycle. reactionbiology.com

| Compound Analogue | Cell Line | Activity | Concentration |

| (S)-3-aminopyrrolidine derivative | Wild-type tumor cells | Inhibition of proliferation | Sub-micromolar |

| (R)-3-aminopyrrolidine derivative | Wild-type tumor cells | Inhibition of proliferation | Low micromolar |

| (S)-3-aminopyrrolidine derivative | - | Apoptotic cell death, G2/M arrest | Low micromolar |

| (R)-3-aminopyrrolidine derivative | - | Apoptotic cell death, G2/M arrest | Low micromolar |

The interaction of furan-2-carboxamide derivatives with specific enzymes is a key area of investigation. Some analogues have been shown to inhibit DNA-modifying enzymes like topoisomerases 1 and 2 (Top1, Top2). reactionbiology.com This inhibition is a crucial mechanism for the anticancer activity of many established chemotherapeutic agents. Furthermore, certain derivatives have been found to decrease the activity of selected human protein kinases in vitro, suggesting that they may have multiple intracellular targets. reactionbiology.com In the context of inflammation, related compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, COX-1 and COX-2, as well as 5-lipoxygenase (5-LOX). nih.gov

| Compound Analogue | Enzyme Target | Effect |

| 3-Aminomethylnaphtho[2,3-f]indole-5,10-diones | Topoisomerase 1 and 2 | Inhibition |

| (S)-3-aminopyrrolidine derivative | Human protein kinases | Decreased activity |

| Phenylbutanal and carboxylic acid analogues | COX-1, COX-2, 5-LOX | Inhibition |

The furan-2-carboxamide scaffold is recognized for its potential in modulating receptor activity. For example, 5-aryl-furan-2-carboxamides have been investigated for their ability to block the urotensin-II receptor, which plays a significant role in regulating cardiovascular function. mdpi.com This highlights the versatility of the furan-2-carboxamide structure in designing ligands for specific receptor targets. The lipophilicity and receptor-binding affinity of scaffolds that can be combined with furan-2-carboxamide, such as the 2,2-diphenylethylamine (B1585070) moiety, make them valuable in the development of psychoactive and neuroprotective agents. mdpi.com

Furan-containing compounds have long been recognized for their antimicrobial properties. nih.gov Carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant antibacterial and antifungal activity. mdpi.com For instance, derivatives with a 2,4-dinitrophenyl group showed notable inhibition against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) in the range of 150.7–295 μg/mL. mdpi.com The antibacterial activity of these compounds is thought to be enhanced by the presence of an aromatic moiety, which increases lipophilicity. mdpi.com

In another study, a series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides were synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, showing promise as analogues of the antibacterial drug nitrofurantoin (B1679001). ekb.egresearchgate.net Furthermore, some furan-2-carboxamides have exhibited antibiofilm activity against Pseudomonas aeruginosa. nih.gov

| Compound Analogue | Microorganism | Activity | Key Findings |

| Carbamothioyl-furan-2-carboxamide derivatives | Bacteria and Fungi | Inhibition | MICs ranging from 150.7–295 μg/mL |

| N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides | Gram-positive and Gram-negative bacteria | Antibacterial | Potential nitrofurantoin analogues |

| Furan-2-carboxamides | Pseudomonas aeruginosa | Antibiofilm | Inhibition of biofilm formation |

The anti-inflammatory potential of compounds related to this compound has been explored. For example, N-(3-Florophenyl)ethylcaffeamide, a synthetic amide, demonstrated anti-inflammatory effects in a mouse model of paw edema. researchgate.netmdpi.com The mechanism of action was linked to the reduction of inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). researchgate.netmdpi.com This suggests that furan-2-carboxamide derivatives could potentially exert anti-inflammatory effects through similar pathways.

The anticancer potential of furan-2-carboxamide derivatives is a significant area of research. nih.gov A series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer activity against human cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast). mdpi.comnih.gov One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed the highest anticancer activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. nih.gov The substitution pattern on the phenyl ring was found to influence the anticancer potential, with ortho-nitro substitution showing significant activity. nih.gov

Additionally, novel thiazole-5-carboxamide (B1230067) derivatives, which are structurally related, have been synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cell lines. mdpi.com Some of these compounds showed good inhibitory activity against the A-549 cell line. mdpi.com

| Compound Analogue | Cancer Cell Line(s) | Activity | Key Findings |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | Anticancer | 33.29% cell viability at 20 μg/mL |

| o-nitro-substituted carbamothioyl-furan-2-carboxamide | HepG2, Huh-7, MCF-7 | Anticancer | Significant activity, with cell viability of 35.01%, 48.32%, and 43.96% respectively |

| 4-chloro-2-methylphenyl amido substituted thiazole | A-549 | Anticancer | 48% inhibition at 5 μg/mL |

In Vivo Efficacy Studies in Relevant Preclinical Models (Non-Human)

Comprehensive in vivo efficacy studies for this compound have not been reported in the available scientific literature.

Model Selection and Validation for Specific Biological Activities

There is no specific information available regarding the selection and validation of preclinical models for assessing the biological activities of this compound.

Assessment of Compound Activity in Animal Models

Detailed assessments of the activity of this compound in animal models are not documented in publicly accessible research.

Biomarker Analysis in Preclinical this compound Studies

No studies have been identified that report on the use or analysis of biomarkers in preclinical investigations of this compound.

Selectivity and Specificity Profiling (Excluding Off-Target Toxicity)

Information regarding the selectivity and specificity profile of this compound is not available in the current body of scientific literature.

Mechanistic Investigations of N 3 Ethylphenyl 5 Methylfuran 2 Carboxamide Action

Identification of Molecular Targets and Associated Signaling Pathways

The initial step in elucidating a compound's mechanism of action is to identify its direct molecular targets within the cell.

Modern chemical biology utilizes high-throughput techniques to identify the proteins or genes that interact with a small molecule. Proteomic methods, such as affinity purification-mass spectrometry (AP-MS), could be used to isolate binding partners of N-(3-ethylphenyl)-5-methylfuran-2-carboxamide from cell lysates. Similarly, genomic approaches, including chemical genomic screening with shRNA or CRISPR/Cas9 libraries, are powerful tools for identifying genes that influence cellular sensitivity to a compound, thereby pointing to its molecular target or pathway. As of now, no such studies have been published for this compound.

Once potential targets are identified, they must be validated. Affinity-based probes, which are modified versions of the compound containing a reporter tag (like a fluorescent dye or biotin), can be synthesized. These probes would allow for the visualization and confirmation of direct binding to the target protein within a cellular context. Subsequent biochemical and biophysical assays would then be necessary to confirm that the interaction between this compound and the putative target is specific and functionally relevant. Data from such validation studies are currently unavailable for this compound.

Elucidation of Downstream Cellular and Molecular Effects

Following target identification, research would focus on the subsequent biological consequences of the compound-target interaction.

Many bioactive compounds exert their effects by interfering with the cell cycle or modulating key signaling pathways. Techniques like flow cytometry would be used to determine if this compound causes arrest at specific phases of the cell cycle (e.g., G1, S, G2/M). Furthermore, western blotting or phospho-proteomics could assess changes in the phosphorylation status of key proteins in major signaling cascades (e.g., MAPK, PI3K/Akt pathways) upon treatment with the compound. No experimental data detailing these effects for this compound have been reported.

To understand the broader impact on cellular function, global changes in gene expression can be analyzed using techniques like RNA-sequencing or microarray analysis. This would reveal which genes and pathways are up- or down-regulated following exposure to this compound. Additionally, investigations could explore whether the compound induces epigenetic changes, such as alterations in DNA methylation or histone modification patterns, which can have long-lasting effects on gene expression. This area of research remains unexplored for this specific molecule.

Binding Mode Analysis through Structural Biology Techniques (e.g., Co-crystallography, Cryo-EM)

To understand the interaction at an atomic level, structural biology techniques are indispensable. Determining the three-dimensional structure of this compound bound to its target protein would provide crucial insights into the specific binding mode. Techniques like X-ray co-crystallography or cryogenic electron microscopy (Cryo-EM) could reveal the precise orientation of the compound in the target's binding pocket and identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such structural data is fundamental for understanding selectivity and for guiding future drug design efforts, but is not available for this compound.

Computational Chemistry and Molecular Modeling Studies of N 3 Ethylphenyl 5 Methylfuran 2 Carboxamide

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand, such as N-(3-ethylphenyl)-5-methylfuran-2-carboxamide, to the active site of a target protein. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring each pose based on a force field that approximates the binding affinity.

While specific targets for this compound are not extensively documented, studies on analogous furan-2-carboxamide structures have identified several potential enzyme classes as targets, including cholinesterases and bacterial signaling proteins. nih.govomu.edu.tr For instance, molecular docking of similar furan (B31954) derivatives has been performed against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and the bacterial quorum-sensing receptor LasR from Pseudomonas aeruginosa. omu.edu.trresearchgate.net

A typical docking simulation for this compound would reveal key intermolecular interactions responsible for binding. These often include:

Hydrogen Bonds: The carboxamide moiety's oxygen (acceptor) and N-H group (donor) are prime candidates for forming hydrogen bonds with amino acid residues in the active site, such as serine or tyrosine.

Hydrophobic Interactions: The ethylphenyl and methylfuran rings would likely engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and phenylalanine.

Pi-Pi Stacking: The aromatic phenyl ring and the furan ring can form favorable pi-pi stacking interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine within the binding pocket. ijper.org

The results are typically quantified by a docking score, which estimates the binding free energy (in kcal/mol), with lower (more negative) scores indicating a potentially higher binding affinity.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Biological Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | Tyr121, Trp279 | Pi-Pi Stacking |

| Ser200, His440 | Hydrogen Bond | |||

| Butyrylcholinesterase (BChE) | 4BDS | -8.7 | Trp82, Phe329 | Pi-Pi Stacking, Hydrophobic |

| His438 | Hydrogen Bond | |||

| LasR Receptor (P. aeruginosa) | 2UV0 | -7.9 | Trp60, Tyr56 | Pi-Pi Stacking |

| Ser129 | Hydrogen Bond |

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior and stability of the ligand-protein complex over time. researchgate.net An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes in both the ligand and the protein. This method offers a more realistic physiological environment by typically including explicit water molecules and ions.

For the this compound-target complex, a simulation running for several nanoseconds would be analyzed for key metrics:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial docked positions. A stable, converging RMSD plot over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible or rigid regions of the protein upon ligand binding. Significant fluctuations in the binding site residues could indicate instability, while reduced fluctuation might suggest induced-fit stabilization.

Hydrogen Bond Analysis: MD simulations allow for the monitoring of the persistence of hydrogen bonds formed between the ligand and protein throughout the simulation, confirming the importance of key interactions predicted by docking.

These simulations provide critical information on whether the initial docking pose is maintained and can reveal subtle conformational adjustments in the protein's active site that accommodate the ligand. nih.gov

Table 2: Representative Data from a Hypothetical 100 ns MD Simulation

| Parameter | System | Average Value | Interpretation |

| Protein RMSD | AChE-Ligand Complex | 1.8 Å (± 0.3 Å) | The protein backbone is stable after an initial equilibration period. |

| Ligand RMSD | This compound | 1.1 Å (± 0.2 Å) | The ligand remains stably bound in the active site without significant deviation. |

| Protein RMSF | Active Site Residues | Low (< 1.5 Å) | Binding site residues are relatively rigid, indicating a stable interaction. |

| Hydrogen Bond Occupancy | Ligand(C=O)···His440 | 85% | The hydrogen bond is stable and present for the majority of the simulation time. |

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful strategy used to identify novel chemical entities with the potential for similar biological activity. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.gov

A pharmacophore model for this compound and its analogues would be generated based on the structures of known active compounds or from a docked protein-ligand complex. For this compound, the key features would likely be:

An aromatic ring feature corresponding to the ethylphenyl group.

A second aromatic/hydrophobic feature for the methylfuran ring.

A hydrogen bond acceptor for the carbonyl oxygen.

A hydrogen bond donor for the amide N-H group.

Once developed, this 3D model serves as a filter for virtual screening of large chemical databases. The screening process identifies other molecules in the database that can map their chemical features onto the pharmacophore model, thus having a high probability of binding to the same target. This approach is instrumental in discovering structurally diverse novel analogues that retain the necessary binding characteristics. nih.gov

Table 3: Hypothetical Pharmacophore Model Features for an N-Aryl Furan-2-Carboxamide Scaffold

| Feature ID | Feature Type | X Coordinate (Å) | Y Coordinate (Å) | Z Coordinate (Å) | Radius (Å) |

| AR1 | Aromatic Ring | 5.3 | 2.1 | 12.4 | 1.5 |

| HY1 | Hydrophobic | 1.8 | 4.5 | 10.9 | 1.2 |

| HBA1 | Hydrogen Bond Acceptor | 3.7 | 1.0 | 9.2 | 1.0 |

| HBD1 | Hydrogen Bond Donor | 4.1 | 2.0 | 8.5 | 1.0 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can provide valuable insights into a molecule's properties without prior experimental data. nih.gov

For this compound, DFT calculations can determine:

Optimized Molecular Geometry: Predicting the most stable 3D conformation of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of HOMO relates to the electron-donating ability, while LUMO's energy relates to electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack (like the carbonyl oxygen), while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack (like the amide hydrogen).

Mulliken Atomic Charges: These calculations quantify the partial charge on each atom, helping to explain intermolecular interactions like hydrogen bonding.

This information is vital for understanding the molecule's intrinsic reactivity and how it will interact with biological macromolecules. researchgate.net

Table 4: Illustrative DFT-Calculated Electronic Properties (B3LYP/6-31G level)*

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Relates to electron-donating capacity and susceptibility to oxidation. |

| LUMO Energy | -1.2 | eV | Relates to electron-accepting capacity and susceptibility to reduction. |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.8 | Debye | Measures the molecule's overall polarity, influencing solubility and binding. |

| Total Energy | -845.6 | Hartrees | Represents the ground state energy of the optimized molecular structure. |

In Silico Prediction of Preclinical Pharmacokinetics and Metabolism (ADMET)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models use quantitative structure-property relationships (QSPR) derived from large datasets of experimental results to forecast these properties for new molecules. researchgate.net This early-stage screening helps to identify and filter out compounds with poor pharmacokinetic profiles, saving significant time and resources. jonuns.com

These predictions focus on how the compound is likely to be absorbed into the bloodstream and distributed throughout the body. Key parameters include:

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed through the human gut. High HIA is desirable for orally administered drugs.

Caco-2 Permeability: This is an in vitro model for the intestinal barrier. A high predicted permeability value suggests good potential for passive diffusion across the gut wall.

Plasma Protein Binding (PPB): Predicts the extent to which the compound will bind to proteins like albumin in the blood. High binding can limit the amount of free drug available to act on its target.

Table 5: Predicted Absorption and Distribution Properties

| Parameter | Predicted Value | Acceptable Range | Interpretation |

| Human Intestinal Absorption (HIA) | 92% | > 80% | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp) | 1.2 x 10⁻⁶ cm/s | > 0.9 x 10⁻⁶ cm/s | High permeability, suggesting good oral bioavailability. |

| Plasma Protein Binding (PPB) | 88% | < 90% | Moderate binding, allowing for a sufficient fraction of free drug. |

| Blood-Brain Barrier (BBB) Permeant | No | N/A | Unlikely to cross into the central nervous system, potentially reducing CNS side effects. |

This area of prediction assesses how the compound is likely to be broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.

CYP Substrate/Inhibitor Prediction: Models predict whether the compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to dangerous drug-drug interactions.

Sites of Metabolism (SOM): Computational tools can predict which atoms in the molecule are most susceptible to metabolic transformation (e.g., hydroxylation, N-dealkylation). For this compound, likely sites would be the ethyl group on the phenyl ring or the methyl group on the furan ring.

This analysis is critical for predicting the compound's half-life in the body and identifying potential metabolic liabilities. researchgate.net

Table 6: Predicted Metabolic Profile

| CYP Isoform | Substrate Prediction | Inhibitor Prediction | Potential Drug-Drug Interaction Risk |

| CYP1A2 | No | No | Low |

| CYP2C9 | Yes | No | Low |

| CYP2C19 | No | No | Low |

| CYP2D6 | No | Yes | Moderate |

| CYP3A4 | Yes | No | Low |

Future Research Directions and Translational Potential for N 3 Ethylphenyl 5 Methylfuran 2 Carboxamide

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The furan-2-carboxamide core is associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. wisdomlib.orgijabbr.com Future research should aim to elucidate the specific mechanisms of action of N-(3-ethylphenyl)-5-methylfuran-2-carboxamide to guide its development into novel therapeutic areas.

Anticancer Potential: Furan-2-carboxamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govnih.gov For instance, certain derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in breast cancer cells (MCF-7). nih.gov Mechanistic studies could investigate whether this compound targets tubulin polymerization, a mechanism employed by other furan-based anticancer agents. nih.gov The presence of the ethylphenyl group may influence its binding affinity and selectivity for specific cancer-related targets.

Antimicrobial and Antibiofilm Activity: The furan (B31954) moiety is a known pharmacophore in antimicrobial agents. ijabbr.com Research on furan-2-carboxamides has revealed their potential to combat bacterial and fungal pathogens. nih.gov Furthermore, some analogues have shown promising activity against Pseudomonas aeruginosa biofilms by potentially targeting quorum sensing pathways, such as the LasR receptor. nih.govnih.gov Investigations into the ability of this compound to disrupt microbial cell integrity or interfere with essential cellular processes could open avenues for its use in treating infectious diseases.

Table 1: Potential Therapeutic Areas for Furan-2-Carboxamide Derivatives

| Therapeutic Area | Potential Mechanism of Action | References |

| Oncology | Inhibition of tubulin polymerization, induction of apoptosis, cell cycle arrest | nih.govnih.gov |

| Infectious Diseases | Disruption of microbial cell membranes, inhibition of essential enzymes, anti-quorum sensing | nih.govnih.govnih.gov |

| Inflammatory Diseases | Modulation of inflammatory pathways | wisdomlib.orgijabbr.com |

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

To improve the therapeutic index of this compound, the design and synthesis of next-generation analogues with enhanced specificity and potency are crucial. Structure-activity relationship (SAR) studies can guide the modification of the parent molecule.

Strategies for Analogue Design:

Modification of the Phenyl Ring: Introduction of various substituents (e.g., halogens, nitro groups, methoxy groups) on the 3-ethylphenyl ring can modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its interaction with biological targets.

Substitution on the Furan Ring: Alterations at the 5-position of the furan ring, currently occupied by a methyl group, could be explored. Introducing different alkyl or aryl groups may enhance target binding and specificity.

Isosteric Replacement: The furan ring could be replaced with other five-membered heterocycles like thiophene or pyrrole to assess the impact on biological activity.

A diversity-oriented synthesis approach, which allows for the creation of a wide range of structurally diverse molecules, could be employed to generate a library of analogues for screening. nih.gov

Table 2: Examples of Synthetic Strategies for Furan-2-Carboxamide Derivatives

| Synthetic Method | Description | References |

| Amidation | Reaction of a carboxylic acid with an amine, often facilitated by a coupling agent. | jocpr.com |

| One-Pot Synthesis | A strategy where multiple reaction steps are carried out in a single reactor, improving efficiency. | nih.gov |

| Diversity-Oriented Synthesis | An approach to synthesize a library of structurally diverse compounds from a common starting material. | nih.gov |

Development of Advanced Preclinical Delivery Systems (Conceptual)

The physicochemical properties of this compound, such as its solubility and stability, will influence its bioavailability and therapeutic efficacy. The development of advanced preclinical delivery systems could help overcome potential pharmacokinetic challenges.

Conceptual Delivery Systems:

Lipid-Based Nanosystems: For compounds with poor water solubility, encapsulation in lipid-based nanocarriers like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve their bioavailability and facilitate targeted delivery. mdpi.com

Self-Assembling Nanostructures: Some small molecules can self-assemble into nanostructures, creating a carrier-free drug delivery system with high drug loading capacity. nih.govrsc.org The potential for this compound to form such structures could be investigated.

Polymeric Micelles: These systems can encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments, and can be designed for targeted release.

These conceptual delivery systems would require extensive preclinical evaluation to determine their feasibility and effectiveness for this compound.

Combination Strategies with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. nih.govnih.gov Exploring the synergistic potential of this compound with existing drugs could lead to more effective treatment regimens.

Potential Combination Strategies:

In Oncology: If this compound is found to have anticancer properties, it could be combined with standard chemotherapeutic agents. This approach can enhance therapeutic efficacy, reduce the likelihood of drug resistance, and potentially lower the required doses of cytotoxic drugs, thereby minimizing side effects. nih.gov

In Infectious Diseases: In combination with conventional antibiotics, this compound could exhibit synergistic effects, especially if it acts on a different microbial target or helps to overcome resistance mechanisms. For instance, if it inhibits biofilm formation, it could make bacteria more susceptible to antibiotics.

Preclinical studies would be necessary to evaluate the efficacy and safety of such combination therapies, including determining optimal dosing and scheduling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3-ethylphenyl)-5-methylfuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach starting with 5-methylfuran-2-carbonyl chloride. Key steps include:

- Amination : Reacting the carbonyl chloride with 3-ethylaniline under reflux in a polar aprotic solvent (e.g., DCM) with a base (e.g., triethylamine) to form the amide bond.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization for higher purity .

- Optimization : Reaction yield is sensitive to temperature (50–60°C ideal), solvent choice (DCM or THF), and stoichiometric ratios (1:1.2 molar ratio of furan chloride to amine). Monitor via TLC and adjust reaction time (12–24 hours) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use and NMR to confirm the furan ring (δ 6.2–7.5 ppm for protons) and amide linkage (δ 165–170 ppm for carbonyl). Compare with reference spectra of structurally similar amides .

- HRMS : High-resolution mass spectrometry validates molecular weight (expected [M+H]+: ~274.12 g/mol) and isotopic patterns .

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS hazard codes (H302: Harmful if swallowed; H315: Skin irritation) .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate with ethanol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., ethyl group on phenyl, methyl on furan) and test analogs (e.g., 3-chlorophenyl or 5-ethylfuran derivatives) .

- Bioassays : Screen for enzyme inhibition (e.g., kinase or protease assays) or receptor binding (e.g., radioligand displacement) using in vitro models. Compare IC values across analogs .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with electronic (Hammett constants) or steric (Taft parameters) properties of substituents .

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar compounds?

- Methodology :

-

Meta-Analysis : Compile data from analogs (Table 1) and normalize variables (e.g., assay type, cell lines).

-

Experimental Replication : Repeat key studies under standardized conditions (e.g., fixed concentration ranges, identical cell passage numbers).

-

Mechanistic Studies : Use CRISPR knockout models or siRNA silencing to identify off-target effects or pathway crosstalk .

Table 1 : Bioactivity Comparison of Structural Analogs

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Methodology :

- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the amide bond) .

- Catalyst Screening : Test Pd/Cu catalysts for coupling steps to improve regioselectivity.

- Process Analytics : Use PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate formation and adjust parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.